Taccalonolide B

描述

作用机制

塔卡龙内酯 B 通过稳定微管发挥作用,微管是细胞骨架的重要组成部分 . 与其他微管稳定剂不同,塔卡龙内酯 B 不与微管蛋白的紫杉烷结合位点结合 . 相反,它诱导异常有丝分裂纺锤体的形成,导致有丝分裂阻滞、Bcl-2 磷酸化、MAPK 激活、核分解、微核形成和凋亡启动 .

类似化合物:

紫杉醇: 一种众所周知的微管稳定剂,用于癌症治疗.

多西他赛: 另一种与紫杉醇具有类似特性的紫杉烷.

依托泊苷: 一类具有不同作用机制的微管稳定剂.

塔卡龙内酯 B 的独特性:

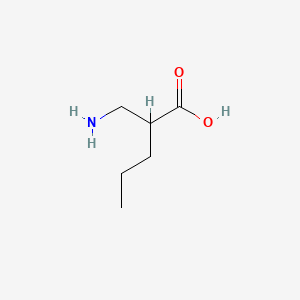

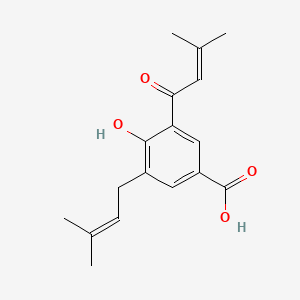

新颖结构: 塔卡龙内酯 B 具有独特的五环类固醇结构.

不同机制: 与紫杉烷不同,它不与微管蛋白的紫杉烷结合位点结合.

克服耐药性: 对其他微管稳定剂耐药的癌细胞有效.

塔卡龙内酯 B 是癌症治疗领域中的一种很有希望的化合物,正在进行的研究旨在全面了解其潜力并优化其在临床环境中的应用。

生化分析

Biochemical Properties

Taccalonolide B interacts with microtubules, fundamental parts of the cell cytoskeleton involved in cell proliferation . It not only possesses a similar microtubule-stabilizing activity as the well-known drug paclitaxel but also reverses the multi-drug resistance of paclitaxel and epothilone in cellular and animal models .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It inhibits the growth of SK-OV-3 cells with an IC50 of 208 nM . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is effective in vitro against cell lines that overexpress P-glycoprotein (Pgp) and multidrug-resistance protein (MRP7) .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Detailed information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

It is known to interact with enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, and it may have effects on its localization or accumulation .

Subcellular Localization

It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

合成路线和反应条件: 塔卡龙内酯 B 可以通过一系列化学反应从天然提取物合成。 一种常用的方法是将塔卡龙内酯 A 还原成塔卡龙内酯 B,然后进行环氧化反应,在 C22 和 C23 位形成环氧基团 . 还原反应通常在受控条件下使用硼氢化钠 (NaBH₄) 或氰基硼氢化钠 (NaBH₃CN) 进行 .

工业生产方法: 塔卡龙内酯 B 的工业生产仍处于研究阶段,重点放在优化从薯蓣属植物中提取和纯化工艺。 生物技术方法,如植物细胞培养,也被探索用于提高产量和可扩展性 .

化学反应分析

反应类型: 塔卡龙内酯 B 会经历各种化学反应,包括:

氧化: 通过环氧化转化为塔卡龙内酯 AJ.

取代: 酯化反应形成具有不同官能团的衍生物.

常用试剂和条件:

主要产物:

塔卡龙内酯 AJ: 通过塔卡龙内酯 B 的环氧化形成.

羟基衍生物: 由还原反应产生.

酯衍生物: 通过酯化反应产生.

科学研究应用

由于塔卡龙内酯 B 的独特特性,它在各个科学领域引起了广泛关注:

生物学: 研究其在细胞周期调控和凋亡诱导中的作用.

医学: 探索其作为潜在的抗癌药物,特别是在克服癌细胞的多药耐药性方面.

工业: 在开发新药和生物技术产品方面具有潜在应用.

相似化合物的比较

Paclitaxel: A well-known microtubule-stabilizing agent used in cancer therapy.

Docetaxel: Another taxane with similar properties to paclitaxel.

Epothilones: A class of microtubule-stabilizing agents with a different mechanism of action.

Uniqueness of Taccalonolide B:

Novel Structure: this compound has a unique pentacyclic steroidal structure.

Different Mechanism: Unlike taxanes, it does not bind to the taxane-binding site of tubulin.

Overcoming Drug Resistance: Effective against cancer cells resistant to other microtubule-stabilizing agents.

This compound represents a promising compound in the field of cancer therapy, with ongoing research aimed at fully understanding its potential and optimizing its use in clinical settings.

属性

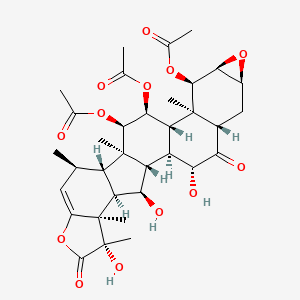

IUPAC Name |

[(1S,2S,3R,5S,7S,9S,10R,11R,12S,13S,14R,15R,16S,17S,22S,23S,24R,25R)-10,14-diacetyloxy-3,22,25-trihydroxy-11,15,17,22,23-pentamethyl-4,21-dioxo-8,20-dioxaheptacyclo[13.10.0.02,12.05,11.07,9.016,24.019,23]pentacos-18-en-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44O13/c1-11-9-17-33(7,34(8,42)30(41)47-17)22-19(11)32(6)20(25(22)40)18-21(27(43-12(2)35)29(32)45-14(4)37)31(5)15(23(38)24(18)39)10-16-26(46-16)28(31)44-13(3)36/h9,11,15-16,18-22,24-29,39-40,42H,10H2,1-8H3/t11-,15-,16+,18+,19+,20-,21-,22+,24-,25-,26+,27+,28+,29+,31+,32-,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQOXBQSZPYHSA-MPOUNFKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C2C(C3C1C4(C(C3O)C5C(C(C4OC(=O)C)OC(=O)C)C6(C(CC7C(C6OC(=O)C)O7)C(=O)C5O)C)C)(C(C(=O)O2)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C=C2[C@@]([C@H]3[C@H]1[C@@]4([C@@H]([C@H]3O)[C@H]5[C@H]([C@@H]([C@@H]4OC(=O)C)OC(=O)C)[C@@]6([C@H](C[C@H]7[C@@H]([C@@H]6OC(=O)C)O7)C(=O)[C@@H]5O)C)C)([C@](C(=O)O2)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601099963 | |

| Record name | 16,24-Cycloergost-22-en-26-oic acid, 1,11,12-tris(acetyloxy)-2,3-epoxy-7,15,23,25-tetrahydroxy-6-oxo-, γ-lactone, (1α,2α,3α,5α,7β,11α,12α,15α,16β,24β,25S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108885-69-4 | |

| Record name | 16,24-Cycloergost-22-en-26-oic acid, 1,11,12-tris(acetyloxy)-2,3-epoxy-7,15,23,25-tetrahydroxy-6-oxo-, γ-lactone, (1α,2α,3α,5α,7β,11α,12α,15α,16β,24β,25S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108885-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16,24-Cycloergost-22-en-26-oic acid, 1,11,12-tris(acetyloxy)-2,3-epoxy-7,15,23,25-tetrahydroxy-6-oxo-, γ-lactone, (1α,2α,3α,5α,7β,11α,12α,15α,16β,24β,25S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the structure-activity relationship of taccalonolides and how does it relate to taccalonolide B?

A: The research emphasizes the importance of specific structural features for the potency of taccalonolides [, ]. For instance, the presence of an epoxide group at the C-22-C-23 position in taccalonolide AJ significantly enhances its activity compared to this compound, which lacks this group. This finding suggests that the C-22-C-23 epoxide plays a crucial role in enhancing the interaction with the biological target, potentially by increasing binding affinity to tubulin. Although this compound itself might have weaker activity, understanding its structure-activity relationship provides valuable insights for designing and synthesizing more potent taccalonolides with improved antitumor properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydro-benzo[1,2-c:3,4-c']dipyrrole](/img/structure/B595547.png)